molecular formula C16H19N3O3 B2602636 (2,5-Dimethylfuran-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 2034440-86-1

(2,5-Dimethylfuran-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Cat. No. B2602636
CAS RN: 2034440-86-1
M. Wt: 301.346
InChI Key: PODMIJQNZIKVJH-UHFFFAOYSA-N
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Description

The compound is a derivative of 2,5-Dimethylfuran , which is a heterocyclic compound and a potential biofuel, being derivable from cellulose . It also contains a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .

Scientific Research Applications

Fluorescent Probe and Quencher

DEPO can serve as a fluorescent probe or quencher due to its unique photophysical properties. When incorporated into micellar systems, it can be used to determine critical micelle concentration (CMC) of surfactants like cetyltrimethylammonium bromide (CTAB) and sodium dodecyl sulfate (SDS) .

Optical Limiting Materials

DEPO, with its long π-bond conjugated system, can be explored as an optical limiting material. Its ability to absorb specific wavelengths of visible light and reflect others makes it suitable for applications in optical limiting devices .

Nonlinear Optical Properties

As a D-π-A chromophore, DEPO may exhibit third-order nonlinear optical properties. These properties are relevant in fields such as nonlinear optics, where materials are used for signal processing, modulation, and switching .

Organic Light Emitting Diodes (OLEDs)

DEPO could find applications in OLEDs. Its fluorescence under UV light makes it a potential emitter in organic electroluminescent devices .

Dye-Sensitized Solar Cells (DSSCs)

Exploring DEPO as a sensitizer in DSSCs is another avenue. Sensitizers enhance light absorption and electron transfer in solar cells, potentially improving their efficiency .

Synthetic Chemistry: Pyrrole Derivatives

DEPO can be a precursor for synthesizing pyrrole compounds. For example, the acid-catalyzed ring-opening reaction of DEPO leads to the formation of 2,5-hexanedione, which can subsequently be used in pyrrole synthesis .

properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-11-8-14(12(2)21-11)16(20)19-7-3-4-13(10-19)22-15-9-17-5-6-18-15/h5-6,8-9,13H,3-4,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODMIJQNZIKVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dimethylfuran-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone

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